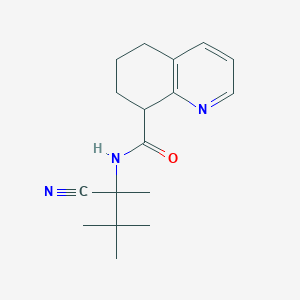![molecular formula C13H8ClF3N2S B2692087 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile CAS No. 400089-35-2](/img/structure/B2692087.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile” is a chemical compound .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . The demand for TFMP derivatives has been increasing steadily in the last 30 years . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Novel thiophene derivatives have been synthesized using 3-oxo-3-propanenitrile derivatives, leading to the creation of compounds with significant antitumor activities against a variety of human cancer cell lines, demonstrating the potential of such compounds in medicinal chemistry and cancer research (Mohareb & Ibrahim, 2017).
Pesticide Synthesis
2,3-Dichloro-5-trifluoromethyl pyridine, a related compound, is widely used in the synthesis of pesticides, highlighting the importance of such chemical structures in developing agricultural chemicals that protect crops from pests and diseases (Lu Xin-xin, 2006).
Organic Synthesis and Catalysis
Research on isomerizing alkoxycarbonylation of methyl oleate using complexes related to 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile illustrates the compound's potential role in organic synthesis and catalysis, contributing to the development of more efficient and selective chemical processes (Roesle et al., 2012).
Advanced Materials Development
Compounds derived from this compound are being explored for their potential in creating novel polyimides with unique optical and dielectric properties, suggesting applications in electronics and material science (Guan et al., 2014).
Enantioselective Catalysis
The structure has been involved in studies on lipase-catalyzed enantioselective transesterification, demonstrating its potential in producing chiral compounds, which are crucial in the pharmaceutical industry for the development of drugs with high specificity and reduced side effects (Zhang et al., 2018).
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-thiophen-2-ylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2S/c14-11-5-9(13(15,16)17)7-19-12(11)8(6-18)4-10-2-1-3-20-10/h1-3,5,7-8H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVRQOGQXMNHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
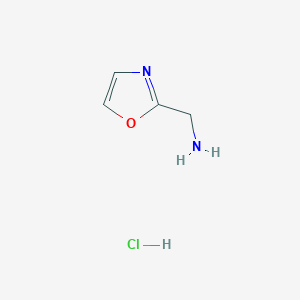
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2692009.png)
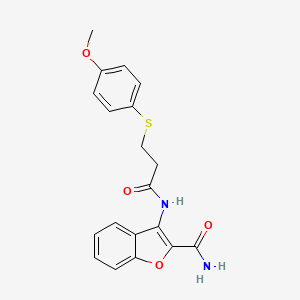
![3-Methoxy-4-{[(2-methoxyphenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2692013.png)

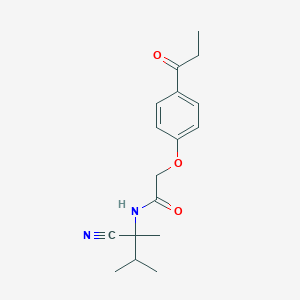
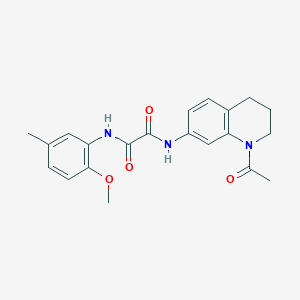
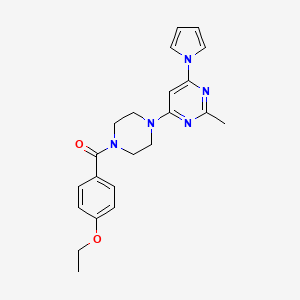
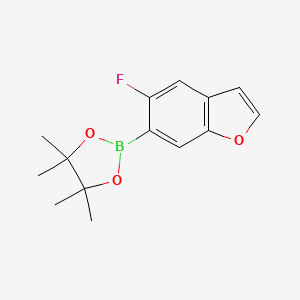
![N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2692023.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2692024.png)

![4-Cyclobutyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2692026.png)
